Diethyl 2-(ethoxymethyl)malonate structural formula
Diethyl 2-(ethoxymethyl)malonate structural formula
An In-depth Technical Guide to Diethyl 2-(ethoxymethyl)malonate
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Diethyl 2-(ethoxymethyl)malonate (DEEMM), a pivotal reagent in modern organic synthesis. The document delineates its fundamental chemical and physical properties, provides an exhaustive analysis of its structural formula, and presents detailed, field-proven protocols for its synthesis and purification. Furthermore, this guide explores the mechanistic underpinnings of its reactivity, with a particular focus on its application as a versatile building block in the development of pharmaceutical agents, including quinolone antibacterials. The content is structured to serve as an essential resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, actionable methodologies.
Introduction: The Strategic Importance of Diethyl 2-(ethoxymethyl)malonate in Synthesis
Diethyl 2-(ethoxymethyl)malonate, commonly abbreviated as DEEMM and also known by synonyms such as Ethoxymethylenemalonic acid diethyl ester, is a highly functionalized organic compound with the CAS number 87-13-8.[1][2] Its strategic importance in the fields of pharmaceutical and agrochemical development cannot be overstated.[2] The molecule's unique structural arrangement, featuring a reactive ethoxymethylene group attached to a malonic ester core, renders it an exceptionally versatile precursor for the construction of complex molecular architectures, particularly heterocyclic systems.[2][3]
The presence of multiple reactive sites within the DEEMM molecule allows for a diverse range of chemical transformations. The electron-withdrawing nature of the two ester groups acidifies the vinylic proton, making the double bond susceptible to nucleophilic attack. This reactivity profile is central to its utility in constructing cyclic compounds, which are prevalent in a vast array of biologically active molecules. This guide will delve into the intricacies of DEEMM's structure, synthesis, and reactivity, providing the reader with a robust understanding of its application in advanced organic synthesis.
Molecular Structure and Physicochemical Properties
A thorough understanding of the structural and physical characteristics of DEEMM is fundamental to its effective application in research and development.
Structural Formula and Nomenclature
The systematic IUPAC name for this compound is diethyl 2-(ethoxymethylidene)propanedioate.[1] Its molecular formula is C10H16O5, with a molecular weight of 216.23 g/mol .[1]
Key Structural Identifiers:
-
SMILES: CCOC=C(C(=O)OCC)C(=O)OCC[1]
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InChI: InChI=1S/C10H16O5/c1-4-13-7-8(9(11)14-5-2)10(12)15-6-3/h7H,4-6H2,1-3H3[1][4]
-
InChIKey: LTMHNWPUDSTBKD-UHFFFAOYSA-N[1]
The structural formula reveals a central carbon-carbon double bond. One carbon of the double bond is attached to two ethoxycarbonyl groups (-COOEt), and the other is bonded to a hydrogen atom and an ethoxy group (-OEt).
Caption: 2D Structural Representation of Diethyl 2-(ethoxymethyl)malonate.
Physicochemical Data
The physical properties of DEEMM are critical for its handling, storage, and use in reactions. It is typically a clear, colorless to light yellow liquid.[2][5]
| Property | Value | Source(s) |
| Molecular Formula | C10H16O5 | [1] |
| Molecular Weight | 216.23 g/mol | [1][4] |
| Appearance | Clear colorless to light yellow liquid | [2][5] |
| Melting Point | -33 °C | [6][7] |
| Boiling Point | 279-283 °C (lit.) | [5][6][7] |
| Density | 1.080 g/mL at 20 °C (lit.) | [5][6][7] |
| Refractive Index (n20/D) | 1.462-1.463 | [4][6] |
| Flash Point | 144 °C (311 °F) | [6] |
| Water Solubility | Insoluble | [6][8] |
| Storage Temperature | Store below +30°C | [5][6] |
Synthesis and Purification: A Validated Protocol
The most common and industrially scalable synthesis of DEEMM involves the reaction of diethyl malonate with triethyl orthoformate, typically in the presence of acetic anhydride and a catalytic amount of zinc chloride.[9][10] This method is a modification of the Claisen condensation.[10]
Causality in Experimental Design
The choice of reagents and conditions is dictated by the reaction mechanism. Diethyl malonate serves as the nucleophile after deprotonation of its acidic methylene protons.[11][12] Triethyl orthoformate acts as a one-carbon electrophile. Acetic anhydride is crucial as it reacts with the ethanol byproduct, driving the equilibrium towards the product side.[10] Anhydrous zinc chloride is a Lewis acid catalyst that facilitates the reaction.[9][10]
Caption: Experimental workflow for the synthesis of DEEMM.
Detailed Experimental Protocol
This protocol is adapted from established procedures and is designed for high yield and purity.[9][10]
Materials:
-
Diethyl malonate (1.0 mole, 160 g)
-
Triethyl orthoformate (1.0 mole, 148 g)
-
Acetic anhydride (2.0 moles, 204 g)
-
Anhydrous zinc chloride (0.5 g)
-
Diethyl ether
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: In a 5-L three-necked flask equipped with a mechanical stirrer, thermometer, and a distillation column, combine diethyl malonate, triethyl orthoformate, acetic anhydride, and anhydrous zinc chloride.[10]
-
Heating: Heat the mixture in an oil bath. The temperature of the contents should be maintained between 104-113 °C for approximately 6.5 hours.[9] During this time, volatile byproducts will distill off.
-
Additional Reagents: After the initial heating period, add a second portion of triethyl orthoformate (1.0 mole, 148 g) and acetic anhydride (2.0 moles, 204 g). Continue heating and distilling for another 3 hours, with the pot temperature reaching 120-130 °C.[9]
-
Workup: Allow the reaction mixture to cool to room temperature. Dilute the residue with 250 mL of diethyl ether and wash thoroughly with water to remove any remaining acetic anhydride and zinc salts.[9]
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product is then purified by vacuum distillation. Collect the fraction boiling at 109-111 °C at 0.9 mmHg.[9] The expected yield is approximately 72%.[9]
Self-Validating System: The progress of the purification by distillation should be monitored by refractive index measurements of the collected fractions, as the boiling point may not be a sharp indicator due to potential impurities like diethyl diethoxymethylmalonate.[5][10]
Reactivity and Mechanistic Insights
DEEMM is a versatile intermediate primarily due to its electrophilic double bond and its ability to act as a precursor to other reactive species.[2]
Key Reactions and Applications in Drug Development
DEEMM is a cornerstone in the synthesis of quinolone and fluoroquinolone antibiotics.[5] The Gould-Jacobs reaction is a classic example, where DEEMM reacts with an aniline derivative to form a 4-hydroxyquinoline, a core structure in many antibacterial agents like nalidixic acid and norfloxacin.[5]
Gould-Jacobs Reaction Pathway:
-
Initial Condensation: Aniline attacks the β-carbon of the double bond in DEEMM, displacing the ethoxy group.
-
Cyclization: The resulting intermediate undergoes thermal cyclization.
-
Aromatization: Elimination of ethanol leads to the formation of the 4-hydroxyquinoline ring system.
Caption: Simplified Gould-Jacobs reaction pathway.
Beyond quinolones, DEEMM is used in the synthesis of a wide variety of heterocyclic compounds, including pyridopyrimidines and pyrimidinones, which are of interest in medicinal chemistry.[2][5]
Spectroscopic Characterization
The structure of DEEMM can be unequivocally confirmed by spectroscopic methods.
-
¹H NMR (CDCl₃): The proton NMR spectrum is characteristic. It shows a singlet for the vinylic proton (=CH) at approximately δ 7.62 ppm. The spectrum also displays two overlapping quartets for the methylene protons (-CH₂-) of the ethyl groups around δ 4.2 ppm and two overlapping triplets for the methyl protons (-CH₃) of the ethyl groups around δ 1.3 ppm.[9][13]
-
¹³C NMR: The carbon NMR spectrum provides further structural confirmation, with signals corresponding to the carbonyl carbons, the olefinic carbons, the ethoxy carbons, and the methyl carbons.[1]
-
IR Spectroscopy: The infrared spectrum will show strong absorption bands for the C=O stretching of the ester groups and the C=C stretching of the double bond.[1]
Conclusion
Diethyl 2-(ethoxymethyl)malonate is a reagent of paramount importance in organic synthesis, particularly for the construction of heterocyclic systems integral to the pharmaceutical and agrochemical industries. Its well-defined structure, predictable reactivity, and established synthetic protocols make it an invaluable tool for researchers and drug development professionals. This guide has provided a comprehensive, technically grounded overview intended to facilitate its effective and safe utilization in the laboratory and beyond.
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